Ethyl 3-amino-5-bromo-2-fluorobenzoate
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Overview
Description
Ethyl 3-amino-5-bromo-2-fluorobenzoate is an organic compound with the molecular formula C9H9BrFNO2 It is a derivative of benzoic acid, where the ethyl ester group is substituted with amino, bromo, and fluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-5-bromo-2-fluorobenzoate typically involves multi-step organic reactions. One common method is the bromination of ethyl 3-amino-2-fluorobenzoate, followed by purification processes to isolate the desired product. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane, under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The process is optimized for efficiency, safety, and environmental considerations, often incorporating advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-5-bromo-2-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino, bromo, and fluoro groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and organoboron reagents in the presence of bases like potassium phosphate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted benzoates .
Scientific Research Applications
Ethyl 3-amino-5-bromo-2-fluorobenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-5-bromo-2-fluorobenzoate involves its interaction with specific molecular targets and pathways. The amino, bromo, and fluoro groups contribute to its reactivity and ability to form stable complexes with various substrates. These interactions can modulate biological processes and chemical reactions, making it a valuable compound in research .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-5-bromo-3-fluorobenzoate
- Ethyl 2-bromo-5-fluorobenzoate
- 2-Bromo-5-fluorobenzoic acid, methyl ester
Uniqueness
Ethyl 3-amino-5-bromo-2-fluorobenzoate is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specialized synthetic applications and research studies.
Properties
Molecular Formula |
C9H9BrFNO2 |
---|---|
Molecular Weight |
262.08 g/mol |
IUPAC Name |
ethyl 3-amino-5-bromo-2-fluorobenzoate |
InChI |
InChI=1S/C9H9BrFNO2/c1-2-14-9(13)6-3-5(10)4-7(12)8(6)11/h3-4H,2,12H2,1H3 |
InChI Key |
RORZXAAGQWCXFM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)Br)N)F |
Origin of Product |
United States |
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